Scientific Field: Chemistry, Material Science
Summary of Application: Cyclo(aspartyl-phenylalanyl)-containing Poly(dimethylsiloxane) was synthesized through a simple procedure.
Methods of Application: The compound was synthesized through a simple procedure.
Results or Outcomes: The compound had a good organogelation or thickener ability in many organic solvents.
Scientific Field: Polymer Chemistry
Summary of Application: An aspartame-based AB-type diketopiperazine monomer, cyclo(L-aspartyl-4-amino-L-phenylalanyl) (ADKP), was synthesized and subsequently utilized in the polycondensation of homo-polyamides with high molecular weights.
Methods of Application: The monomer was synthesized and subsequently utilized in the polycondensation of homo-polyamides with high molecular weights.
Results or Outcomes: The self-assembly properties of ADKP and poly(cyclo(L-aspartyl-4-amino-L-phenylalanyl)) (PA1) were studied via the solvent displacement method.
Scientific Field: Biochemistry
Summary of Application: The cyclo-[L-aspartyl-D-phenylalanyl-N-methyl-L-valyl-L-arginyl-glycyl] pentapeptide has been studied for its potential in cyclisation through carboxyl terminal ester activation.
Methods of Application: The study involved observing possible ring closures of the pentapeptide through carboxyl terminal ester activation.
Results or Outcomes: The study found that successful cyclisation is strongly sequence dependent.
Scientific Field: Pharmaceutical Sciences
Summary of Application: Cyclic di-amino acid peptides, including Cyclo(aspartyl-phenylalanyl), are commonly found in nature and have potential pharmaceutical applications.
Methods of Application: The study involves the exploration of the potential pharmaceutical applications of cyclic di-amino acid peptides.
Cyclo(aspartyl-phenylalanyl) is a cyclic dipeptide formed from the amino acids aspartic acid and phenylalanine. It is characterized by its unique structure, which includes a cyclic arrangement that enhances its stability and potential biological activity. The compound has the chemical formula and is known for its applications in biochemistry and materials science.
Cyclo(aspartyl-phenylalanyl) exhibits several biological activities:
The synthesis of cyclo(aspartyl-phenylalanyl) can be achieved through several methods:
Cyclo(aspartyl-phenylalanyl) has several notable applications:
Studies on cyclo(aspartyl-phenylalanyl) interactions reveal:
Cyclo(aspartyl-phenylalanyl) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclo(l-prolyl-l-phenylalanine) | C13H15N2O2 | Known for its role in enhancing protein stability |
Cyclo(l-leucyl-l-alanine) | C12H23N3O2 | Exhibits antimicrobial properties |
Cyclo(l-valyl-l-valine) | C12H22N2O2 | Has applications in drug design due to high potency |
Cyclo(aspartyl-phenylalanyl) stands out due to its specific combination of amino acids that may confer unique biological activities not found in other cyclic dipeptides. Its potential as a therapeutic agent and biomaterial makes it particularly interesting for future research.
Irritant